Human CMV Assemblin Protease Inhibitor

HCMV protease inhibition IC50 natural products

HTS programs screening β-herpesviruses face high assay complexity and procurement costs from managing separate HCMV and HHV-6 control compounds. This β-Herpesvirus protease-IN-1 is a validated, reversible, active-site competitive inhibitor that eliminates the need for multiple controls. - Dual IC50: HCMVPro 2.5 μM, HHV6Pro 0.33 μM; 7.6-fold selectivity for HHV6Pro. - Reversible mechanism permits washout recovery and pulse-chase studies. - Maintains full activity against C138A/C161A mutants, unlike disulfide-inducing agents.

Molecular Formula C46H86N18O14
Molecular Weight 1115.3 g/mol
Cat. No. B1496194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman CMV Assemblin Protease Inhibitor
Molecular FormulaC46H86N18O14
Molecular Weight1115.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CO)NCC(C)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C46H86N18O14/c1-21(2)15-28(39(72)58-25(8)44(77)78)60-37(70)27(12-10-14-54-46(51)52)59-41(74)31(20-66)62-40(73)30(19-65)55-17-24(7)57-38(71)29(16-32(48)67)61-42(75)35(23(5)6)64-43(76)34(22(3)4)63-33(68)18-56-36(69)26(47)11-9-13-53-45(49)50/h21-31,34-35,55,65-66H,9-20,47H2,1-8H3,(H2,48,67)(H,56,69)(H,57,71)(H,58,72)(H,59,74)(H,60,70)(H,61,75)(H,62,73)(H,63,68)(H,64,76)(H,77,78)(H4,49,50,53)(H4,51,52,54)/t24-,25-,26-,27-,28-,29-,30-,31-,34-,35-/m0/s1
InChIKeyLIRXXFMJGMVJQS-CMDDEGKBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMV Assemblin Protease Inhibitor: Selection Guide


Human CMV Assemblin Protease Inhibitors target the viral UL80 serine protease (assemblin), an essential enzyme for capsid maturation and viral replication [1]. This class includes diverse chemotypes such as β-lactam monobactams, peptidomimetics, hydroxylamine derivatives, disulfide-inducing agents, and natural product glycosides, each with distinct potency, mechanism, and selectivity profiles [2]. The UL80 protease's unique catalytic triad and dimerization-dependent activity make it an attractive yet challenging antiviral target, with inhibitors spanning IC50 ranges from low nanomolar to high micromolar [3].

Mechanism Reversible non-covalent active-site inhibition; compatible with transient kinetic studies
Target Scope Defined dual activity against HCMV and HHV-6 proteases for cross-herpesvirus research
Mutant Compatibility Unimpaired by cysteine-to-alanine mutations (C138A/C161A); suitable for structural biology with mutant proteases

Risks of Generic Substitution for HCMV Protease Inhibitors


Simple IC50-based substitution among HCMV protease inhibitors is scientifically unsound due to profound mechanistic divergence. Inhibitors operate via distinct modes: covalent acylation of Ser132 (hydroxylamines) [1], specific intramolecular disulfide induction between Cys138-Cys161 (flavins, PTH2, CL13933) [2], reversible active-site competition (peptidomimetics, β-Herpesvirus protease-IN-1) [3], or undefined mechanisms (natural products) . Furthermore, selectivity across β-herpesvirus proteases varies dramatically—β-Herpesvirus protease-IN-1 exhibits a 7.6-fold preference for HHV6Pro over HCMVPro, while many historical inhibitors lack broader β-herpesvirus profiling [4]. These differences render functional interchangeability invalid without explicit comparative validation under identical assay conditions.

Mechanism divergence
Substitution with covalent or disulfide-inducing inhibitors may yield incompatible results in reversibility-dependent assays.
Selectivity mismatch
HCMV-specific inhibitors may underperform in HHV-6 studies; dual-activity profiles are not interchangeable without validation.
Potency–mechanism trade-off
Nanomolar covalent inhibitors provide higher potency but irreversibility can confound pulse-chase or washout experiments.

Quantitative Comparison of CMV Assemblin Protease Inhibitors


IC50 Potency vs. Natural Product Inhibitors

β-Herpesvirus protease-IN-1 (compound 19) demonstrates an IC50 of 2.5 μM against HCMV protease [1]. In cross-study comparison, natural product inhibitors quanolirone I, quanolirone II, and galtamycin exhibit significantly higher IC50 values of 14 μM, 35 μM, and 52 μM, respectively . This represents a 5.6-fold to 20.8-fold improvement in enzymatic potency for β-Herpesvirus protease-IN-1 relative to these structurally complex natural product alternatives.

IC50 vs. Natural Products
Context-dependent
2.5 μM
(quanolirone I 14 μM, II 35 μM, galtamycin 52 μM)
Reported 5.6–20.8× lower IC50 supports reduced compound use in screening.
Cross-study comparison; confirm under identical assay conditions.
HCMV protease inhibition IC50 natural products comparative enzymology

Mechanism: Reversible vs. Covalent Inhibitors

β-Herpesvirus protease-IN-1 functions as a reversible, non-covalent active-site inhibitor [1], contrasting sharply with irreversible disulfide-inducing agents such as CL13933 and flavins that inactivate the protease via specific Cys138-Cys161 disulfide bond formation [2]. Mutagenesis studies confirm that proteases bearing C138A or C161A mutations remain fully catalytically active but become resistant to CL13933-mediated inhibition, whereas reversible active-site inhibitors are unaffected by these cysteine mutations [2]. This mechanistic distinction has direct implications for studies involving mutant protease constructs or long-term viral passage experiments where resistance emergence is a concern.

Mechanism: Reversible vs. Covalent
Class-level
Reversible, non-covalent
Unaffected by C138A/C161A
Compatible with cysteine-mutant proteases; disulfide-inducing agents contraindicated.
Mechanism inferred from mutagenesis studies (Baum et al.).
mechanism of inhibition drug resistance reversible inhibition covalent inhibition

HCMV vs. HHV-6 Protease Selectivity

β-Herpesvirus protease-IN-1 demonstrates a distinct selectivity profile with IC50 values of 2.5 μM against HCMV protease (HCMVPro) and 0.33 μM against HHV-6 protease (HHV6Pro), yielding a 7.6-fold preference for HHV6Pro [1]. This dual-activity profile with preferential HHV-6 inhibition contrasts with the majority of historical HCMV protease inhibitors (e.g., hydroxylamines, monobactams, quanolirones) for which HHV-6 protease activity was either not reported or not observed [2].

HCMV vs. HHV-6 Selectivity
Head-to-head
HCMVPro IC50 2.5 μM
HHV6Pro IC50 0.33 μM
7.6-fold HHV-6 preference
Supports β-herpesvirus cross-reactivity studies; HCMV-specific inhibitors not suitable.
Direct comparison from supplier datasheet.
selectivity β-herpesvirus HHV-6 cross-reactivity

Potency vs. Hydroxylamine Covalent Inhibitors

Aryl hydroxylamine derivatives represent some of the most potent HCMV protease inhibitors reported, with IC50 values ranging from 14 nM to 60 nM [1]. β-Herpesvirus protease-IN-1, with an IC50 of 2500 nM (2.5 μM), is approximately 42- to 179-fold less potent in enzymatic assays [2]. However, hydroxylamine inhibitors achieve this potency through covalent acylation of Ser132 or sulfinanilide formation at Cys138, resulting in irreversible enzyme inactivation [1]. The substantially lower potency of β-Herpesvirus protease-IN-1 is coupled with a reversible, non-covalent binding mode, which may be preferable for applications requiring transient inhibition or washout recovery.

Potency vs. Hydroxylamines
Context-dependent
2500 nM (2.5 μM)
vs. 14–60 nM (42–179× less potent)
Reversible binding supports pulse-chase/washout studies despite lower potency.
Potency trade-off; validate for time-resolved protocols.
nanomolar inhibitors covalent inhibition potency comparison hydroxylamine

Application Scenarios for CMV Assemblin Protease Inhibitors


HTS Campaigns for Broad-Spectrum Antivirals

In HTS programs seeking to identify compounds with activity across multiple β-herpesviruses, β-Herpesvirus protease-IN-1 provides a validated positive control with defined dual IC50 values (HCMVPro: 2.5 μM; HHV6Pro: 0.33 μM) [1]. This eliminates the need for separate HCMV- and HHV-6-specific control compounds, reducing assay complexity and procurement costs. The reversible mechanism also permits differentiation between competitive and allosteric hit mechanisms in follow-up mode-of-action studies.

Structural Biology with Cysteine-Mutant HCMV Protease

Crystallographic and biophysical studies frequently employ cysteine-to-alanine mutant proteases (e.g., C84A, C87A, C138A, C161A, C202A) to prevent oxidation artifacts or to map disulfide-dependent regulatory mechanisms [2]. β-Herpesvirus protease-IN-1 maintains full inhibitory activity against these mutants, unlike disulfide-inducing agents such as CL13933 or flavins, which lose efficacy against C138A or C161A mutants [3]. Procurement of a reversible inhibitor ensures compatibility with established mutant protein stocks, preventing experimental failure due to inhibitor-mechanism mismatch.

Pulse-Chase & Reversibility Kinetic Assays

Experiments requiring controlled, transient protease inhibition—such as pulse-chase labeling studies, kinetic analysis of inhibitor binding/unbinding rates, or washout recovery experiments to assess reversibility of antiviral effects—mandate a reversible inhibitor [4]. β-Herpesvirus protease-IN-1 fulfills this requirement, whereas covalent hydroxylamine derivatives or disulfide-inducing agents cause permanent enzyme inactivation that cannot be reversed by dilution or washout, confounding interpretation of time-resolved data [5].

Application
Selection Property
Validation Focus
β-Herpesvirus HTS Campaigns
Defined dual-protease activity
Cross-reactivity confirmation with HHV-6 assays
Structural Biology with Cysteine Mutants
Reversible non-covalent binding
Activity retention against C138A/C161A mutants
Transient Inhibition Kinetic Studies
Washout-reversible mechanism
Recovery of protease activity post-inhibitor removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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